molecular formula C20H18N4O3S B2746581 N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide CAS No. 1251603-85-6

N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide

Número de catálogo: B2746581
Número CAS: 1251603-85-6
Peso molecular: 394.45
Clave InChI: QAORWQGWAMLJPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-a]pyridine core fused with a sulfonamide group. Its structure includes a phenyl group and a 3-methoxybenzyl substituent on the sulfonamide nitrogen.

Key structural features:

  • Core: [1,2,4]Triazolo[4,3-a]pyridine, a bicyclic heteroaromatic system.
  • Sulfonamide group: Positioned at C-6 of the pyridine ring.
  • Substituents: N-phenyl group.

Propiedades

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-27-18-9-5-6-16(12-18)13-24(17-7-3-2-4-8-17)28(25,26)19-10-11-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAORWQGWAMLJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Aplicaciones Científicas De Investigación

Antimalarial Activity

Recent studies have explored the antimalarial potential of compounds in the [1,2,4]triazolo[4,3-a]pyridine series. A virtual library of these compounds was designed, leading to the synthesis and evaluation of several derivatives. Among them, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited significant in vitro activity against Plasmodium falciparum, with IC50 values of 2.24 μM and 4.98 μM for other promising candidates . This suggests that derivatives of N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide could serve as lead compounds for further antimalarial drug development.

Cancer Treatment

The compound has also been investigated for its anticancer properties. In a study focusing on related triazolo-pyridine derivatives, several compounds demonstrated potent inhibitory effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative showed IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . These findings indicate that N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide and its analogs may be effective in targeting specific cancer pathways.

Mechanistic Insights

The mechanism of action for these compounds often involves inhibition of key enzymes or receptors involved in disease progression. For instance, some derivatives have been identified as c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis . The ability to inhibit such targets suggests that N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide could be pivotal in developing targeted therapies for cancer.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the phenyl and triazole rings have shown varying degrees of biological activity. For example:

CompoundModificationIC50 (μM)Activity
Compound A3-Fluorobenzyl2.24Antimalarial
Compound B4-Methoxyphenyl0.15Anticancer (MCF-7)
Compound CCyclopropyl group48 nMc-Met inhibition

This table highlights how specific modifications can enhance or diminish biological activity, guiding future synthetic efforts.

Comparación Con Compuestos Similares

Substituent Variations and Antimalarial Activity

The antimalarial activity of triazolopyridine sulfonamides is highly dependent on substituents. Below is a comparative analysis of structurally similar compounds:

Compound Name Substituents IC50 (µM)* Molecular Weight Key Observations
N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Phenyl, 3-methoxybenzyl N/A ~424.48 (estimated) No direct activity data; structural similarity to active analogues suggests potential .
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-Fluorobenzyl, 4-methoxyphenyl 2.24 483.52 High antimalarial potency attributed to electron-withdrawing fluorine and methoxy groups .
N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) 3-Chlorophenyl, 3-methyl 4.98 322.77 Chlorine substituent enhances lipophilicity; moderate activity .
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) 3,5-Difluorophenyl N/A 310.28 Fluorine atoms improve binding affinity to falcipain-2 .
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) 3,5-Dimethylphenyl, 4-methoxybenzyl N/A 447.54 Bulky substituents may reduce solubility but enhance target specificity .

IC50 values are against *Plasmodium falciparum .

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, F) improve antimalarial activity by enhancing target binding (e.g., falcipain-2) .
  • Methoxy groups (e.g., 3-methoxybenzyl) may modulate solubility and bioavailability but require optimization to balance hydrophilicity and potency .
  • Bulkier substituents (e.g., 3,5-dimethylphenyl) can reduce metabolic degradation but may limit membrane permeability .

Structural Analogues in Broader Context

  • Pyrazolo-Triazolopyrimidines : Compounds like pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines (e.g., compound 9 in ) exhibit EGFR-TK inhibitory activity, highlighting the versatility of triazole-fused scaffolds in targeting diverse enzymes .
  • Pyrrolo-Triazolopyrazines : Derivatives such as N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide () demonstrate applications beyond infectious diseases, including oncology .

Molecular Weight and Physicochemical Properties

  • The target compound (estimated MW ~424.48) falls within the range of bioactive triazolopyridine sulfonamides (MW 310–483). Higher molecular weight analogues (e.g., 8c, MW 447.54) may face challenges in pharmacokinetics, emphasizing the need for balanced substituent design .

Actividad Biológica

The compound N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is part of a broader class of triazolopyridine sulfonamides that have garnered attention for their potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is C22H22N4O3SC_{22}H_{22}N_4O_3S, with a molecular weight of 422.5 g/mol. The structure features a triazolo-pyridine core with a sulfonamide group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H22N4O3SC_{22}H_{22}N_4O_3S
Molecular Weight422.5 g/mol
CAS Number1251615-18-5

Antimalarial Activity

Recent studies have indicated that compounds within the triazolopyridine series exhibit promising antimalarial activity . A notable investigation involved a library of compounds synthesized and evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The study highlighted that certain derivatives demonstrated significant in vitro activity with IC50 values in the low micromolar range. For instance, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed an IC50 of 2.24 μM, indicating strong potential as antimalarial agents .

Antibacterial and Antifungal Properties

Triazolopyridines have also been recognized for their antibacterial and antifungal properties . The sulfonamide moiety contributes to the inhibition of bacterial growth by interfering with folic acid synthesis. In vitro studies have demonstrated that various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazolopyridine scaffold can enhance this activity significantly .

Other Biological Activities

Beyond antimalarial and antibacterial effects, triazolopyridine derivatives have shown potential in various therapeutic areas:

  • Anti-inflammatory : Some compounds exhibit anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
  • Anticonvulsant : Certain analogs have been investigated for their anticonvulsant effects, contributing to their profile as multi-target drugs.
  • Anticancer : Preliminary studies suggest that these compounds may induce apoptosis in cancer cell lines, warranting further investigation into their anticancer potential .

Case Study 1: Antimalarial Screening

In a comprehensive screening process involving over 1500 compounds, researchers utilized virtual docking techniques targeting falcipain-2 (a critical enzyme in the malaria lifecycle). Selected hits were synthesized and tested for antimalarial activity. The findings underscored the effectiveness of specific triazolopyridine derivatives against malaria parasites, paving the way for future drug development .

Case Study 2: Antimicrobial Activity Evaluation

Another study focused on evaluating the antimicrobial efficacy of various triazolopyridine sulfonamides against clinical isolates of bacteria and fungi. Results indicated that certain derivatives displayed a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL against Gram-positive bacteria, demonstrating their potential as therapeutic agents in infectious diseases .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.